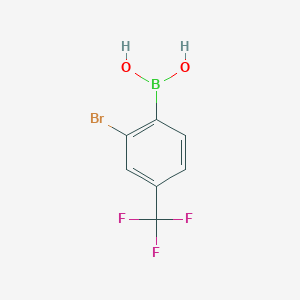

2-Bromo-4-(trifluoromethyl)phenylboronic acid

Vue d'ensemble

Description

2-Bromo-4-(trifluoromethyl)phenylboronic acid is a useful research compound. Its molecular formula is C7H5BBrF3O2 and its molecular weight is 268.83 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 2-Bromo-4-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is also known to prevent the coordination of amines to the boron atom of the active species, thus accelerating the amidation .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is used as a reactant in various reactions , suggesting that its bioavailability may depend on the specific conditions of these reactions.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions .

Activité Biologique

2-Bromo-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered interest due to its potential biological activities. This compound's structure, characterized by the presence of bromine and trifluoromethyl groups, suggests unique interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C7H5BBrF3O2

- Molecular Weight : 241.83 g/mol

- CAS Number : 959997-88-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including this compound. The following table summarizes key findings related to its antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 100 µg/mL | |

| Aspergillus niger | 50 µg/mL | |

| Escherichia coli | 25 µg/mL | |

| Bacillus cereus | 10 µg/mL |

The antimicrobial activity of this compound is thought to be associated with its ability to inhibit leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. This inhibition leads to the disruption of bacterial growth and viability. The compound's structural similarity to other known inhibitors, such as Tavaborole (AN2690), supports this hypothesis. Docking studies have indicated that the compound can effectively bind to the active site of LeuRS, blocking its function and thereby exhibiting its antimicrobial effects .

Research Findings

- Synthesis and Characterization : The compound has been synthesized using standard organic chemistry techniques, including Suzuki coupling reactions. Its structure was confirmed using NMR spectroscopy and mass spectrometry .

- In Vitro Studies : In vitro studies demonstrated that at higher concentrations (up to 100 µg/mL), this compound could completely inhibit the growth of Candida albicans and Aspergillus niger. The zones of inhibition measured were relatively small but significant compared to control groups .

- Comparative Studies : When compared to other boronic acids, this compound exhibited a lower MIC against Bacillus cereus, indicating a stronger antibacterial effect relative to structurally similar compounds .

Case Studies

A notable case study involved the evaluation of various phenylboronic acids, including this compound, for their antifungal activities against clinical isolates of Candida. The study concluded that the presence of electron-withdrawing groups like trifluoromethyl significantly enhanced the antimicrobial potency of these compounds .

Applications De Recherche Scientifique

Synthesis of Bioactive Molecules

2-Bromo-4-(trifluoromethyl)phenylboronic acid serves as a key intermediate in the synthesis of various biologically active compounds. It is involved in:

- Lactate Dehydrogenase Inhibitors : These inhibitors are crucial in cancer therapy as they target the metabolic pathways of cancer cells, inhibiting proliferation and promoting apoptosis .

- Antituberculosis Drugs : Analog compounds derived from this boronic acid have shown potential as effective treatments against tuberculosis .

- PAI-1 Inhibitors : Compounds synthesized from this boronic acid have been explored for their ability to inhibit plasminogen activator inhibitor-1 (PAI-1), which is implicated in various diseases, including cancer .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance:

- In Vitro Studies : The compound has shown moderate antibacterial activity against pathogens such as Escherichia coli and Bacillus cereus, with a lower Minimum Inhibitory Concentration (MIC) compared to standard antibiotics like AN2690 (Tavaborole) .

- Fungal Activity : It has also been tested against fungi, demonstrating efficacy against Candida albicans and Aspergillus niger, suggesting its potential use in antifungal therapies .

Cancer Research

The compound has been investigated for its anticancer properties:

- In Silico Studies : Molecular docking experiments have indicated that boronic acids can interact with androgen receptors, providing insights into their potential as antiandrogen agents in prostate cancer treatment .

- Cell Line Testing : Various derivatives of this compound were tested against cancer cell lines such as LAPC-4 and PC-3, revealing varying degrees of antiproliferative activity. Notably, modifications to the structure significantly influenced their effectiveness against these cell lines .

Cross-Coupling Reactions

This compound is widely used in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds:

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms biaryl compounds useful in pharmaceuticals | |

| Addition Reactions | Participates in various nucleophilic addition reactions |

This versatility makes it a valuable reagent for synthesizing complex organic molecules.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of this compound derivatives against clinical isolates of bacteria and fungi. Results indicated that certain derivatives exhibited lower MIC values than traditional antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In a series of experiments involving prostate cancer cell lines, compounds derived from this compound were screened for antiproliferative effects. The study highlighted specific structural modifications that enhanced activity against LAPC-4 cells, indicating the importance of molecular design in drug development .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates as the boronic acid partner in palladium-catalyzed couplings with aryl halides. The bromine substituent remains inert under standard Suzuki conditions, enabling sequential functionalization .

Representative Reaction Table

| Partner (X = Halogen) | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Chloroanisole | Pd(OAc)₂ + Biphenylphosphine ligand | K₃PO₄ | THF | 25 | 82-95* |

| 5-Bromopyrimidinone | PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane | 110 | 61† |

*Reported for analogous bromophenylboronic acids

†With competing debromination observed

The trifluoromethyl group accelerates transmetallation through increased boron Lewis acidity, while the bromine provides a handle for subsequent cross-couplings .

Halodeboronation Reactions

Controlled bromodeboronation occurs under mild oxidative conditions:

For 2-bromo-4-CF₃ derivative:

-

Reaction completes in <2h at 0°C (vs 6h for unsubstituted analogs)

This enables precise replacement of boronic acid groups without affecting existing halogens.

Protodeboronation

Acid-mediated removal of boronic acid occurs under strong protonation:

\text{Ar B OH }_2+3\text{HCl}\rightarrow \text{Ar H}+\text{B OH Cl}_2+\text{H}_2\text{O}$$Keyconditions:-37%HCl,reflux,12h-92%protodeboronationyield-CF₃groupstabilizesintermediateboronatecomplex[1]##4.[BromineReactivity](pplx://action/followup)Thearomaticbromineundergoesselectivefunctionalization:**[Buchwald-HartwigAmination](pplx://action/followup)**|AminePartner|Catalyst|Ligand|Yield(%)||---------------|----------|--------|----------||Morpholine|Pd₂(dba)₃|XPhos|78||Piperazine|Pd(OAc)₂|BINAP|83|Reactionconditions:-110°Cintoluene-Cs₂CO₃base-24hreactiontime[6]Thisdualfunctionalitymakesthecompoundvaluableforconstructingpolyfunctionalaromaticsinpharmaceuticalintermediates.Thecompetingreactivitiesofboronicacidandbrominegroupsrequirecarefulconditionoptimizationtoachievesequentialtransformations.

Propriétés

IUPAC Name |

[2-bromo-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrF3O2/c9-6-3-4(7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKPVTIMXOLNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660322 | |

| Record name | [2-Bromo-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959997-88-7 | |

| Record name | [2-Bromo-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.